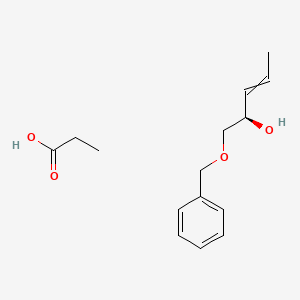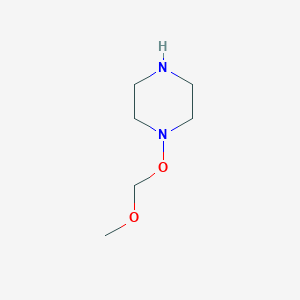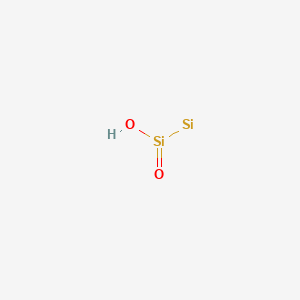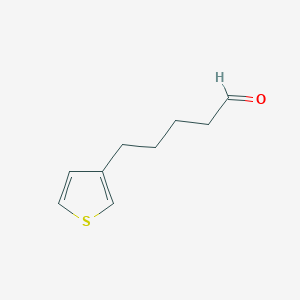
5-(Thiophen-3-yl)pentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiophen-3-yl)pentanal is an organic compound that features a thiophene ring attached to a pentanal chain. Thiophene is a five-membered heteroaromatic ring containing a sulfur atom, which imparts unique chemical properties to the compound. The presence of the aldehyde group in the pentanal chain makes this compound versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)pentanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with glutaric anhydride in the presence of aluminum chloride (AlCl₃), followed by reduction to yield the desired aldehyde . Another method involves the Paal-Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P₄S₁₀) to form thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Thiophen-3-yl)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: 5-(Thiophen-3-yl)pentanoic acid.
Reduction: 5-(Thiophen-3-yl)pentanol.
Substitution: Various substituted thiophene derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(Thiophen-3-yl)pentanal has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Thiophen-3-yl)pentanal and its derivatives involves interactions with specific molecular targets and pathways. For example, thiophene-based compounds can act as inhibitors of enzymes or receptors, modulating biological processes such as inflammation or cell proliferation . The sulfur atom in the thiophene ring can form strong interactions with metal ions or other biomolecules, enhancing the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
5-(Thiophen-2-yl)pentanal: Similar structure but with the thiophene ring attached at the 2-position.
5-(Furan-3-yl)pentanal: Contains a furan ring instead of a thiophene ring.
5-(Pyrrole-3-yl)pentanal: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
5-(Thiophen-3-yl)pentanal is unique due to the presence of the thiophene ring at the 3-position, which can influence its reactivity and interactions with other molecules. The sulfur atom in the thiophene ring also imparts distinct electronic properties, making it valuable for various applications in chemistry, biology, and industry .
Propiedades
Número CAS |
188902-72-9 |
|---|---|
Fórmula molecular |
C9H12OS |
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
5-thiophen-3-ylpentanal |
InChI |
InChI=1S/C9H12OS/c10-6-3-1-2-4-9-5-7-11-8-9/h5-8H,1-4H2 |
Clave InChI |
KQVRQQMIUKEAMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


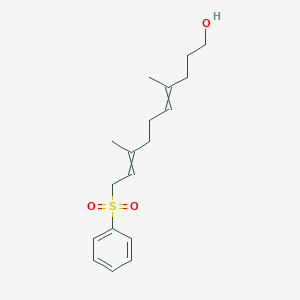


![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)
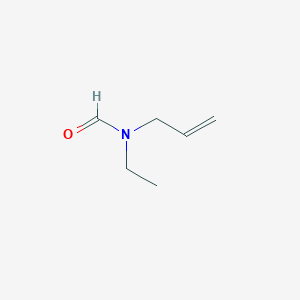
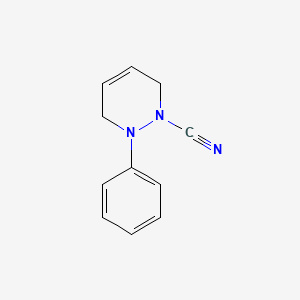
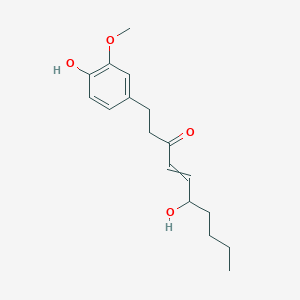


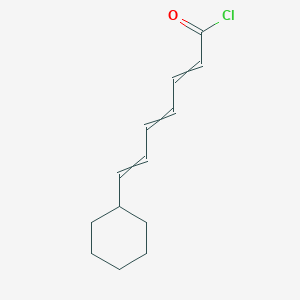
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)
